molecular formula C10H11NO4S B1520112 2-Cyclopropanesulfonamidobenzoic acid CAS No. 1203008-73-4

2-Cyclopropanesulfonamidobenzoic acid

Cat. No. B1520112
M. Wt: 241.27 g/mol
InChI Key: FQDKWAZAHBVUAD-UHFFFAOYSA-N
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Description

2-Cyclopropanesulfonamidobenzoic acid is a compound with a molecular weight of 241.25999450683594 . It belongs to the categories of Sulphur (S) Compounds, Cyclopropane, and Benzoic Acids .


Molecular Structure Analysis

The InChI code for 2-Cyclopropanesulfonamidobenzoic acid is 1S/C10H11NO4S/c12-10(13)8-3-1-2-4-9(8)11-16(14,15)7-5-6-7/h1-4,7,11H,5-6H2,(H,12,13) . This indicates the presence of a cyclopropane ring, a sulfonamide group, and a benzoic acid group in the molecule .

Scientific Research Applications

  • Sulfhydryl Group Determination : A study by Ellman (1959) describes a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, highlighting its application in understanding chemical reactions involving sulfhydryl groups (Ellman, 1959).

  • Asymmetric Cyclopropanations : Davies et al. (1996) investigated the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, leading to a method for synthesizing functionalized cyclopropanes. This study is significant for the development of enantioselective synthetic methods (Davies et al., 1996).

  • N-Heterocyclic Carbene-Catalyzed Rearrangements : Atienza, Roth, and Scheidt (2011) explored the rearrangement of vinyl sulfones catalyzed by N-heterocyclic carbenes, leading to the development of tandem rearrangement/cycloadditions for generating isoxazolines and other heterocyclic compounds (Atienza, Roth, & Scheidt, 2011).

  • Functionalization of 2-Phenylsulfonyl 1,3-Dienes : Loefstroem et al. (1995) conducted a study on the regioselective cyclopropanation and epoxidation of 2-phenylsulfonyl 1,3-dienes. This research is crucial for understanding the synthesis of oxabicyclic systems and their potential applications (Loefstroem et al., 1995).

  • Water-Soluble Gold(I) and Gold(III) Complexes : Tomás‐Mendivil et al. (2013) synthesized water-soluble Au(I)- and Au(III)-NHC complexes, demonstrating their application as catalysts for the intramolecular cyclization of γ-alkynoic acids, an important process in organic synthesis (Tomás‐Mendivil et al., 2013).

  • PtCl2-Catalyzed Rearrangement of Methylenecyclopropanes : Fürstner and Aïssa (2006) explored the PtCl2-catalyzed transformation of alkylidenecyclopropanes into cyclobutene derivatives, contributing to the understanding of reactions involving cyclopropanes and their potential in synthetic chemistry (Fürstner & Aïssa, 2006).

Safety And Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity - repeated exposure, Inhalation (Category 1), Lungs . It also poses a short-term (acute) aquatic hazard (Category 3) .

properties

IUPAC Name

2-(cyclopropylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)8-3-1-2-4-9(8)11-16(14,15)7-5-6-7/h1-4,7,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDKWAZAHBVUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropanesulfonamidobenzoic acid

CAS RN

1203008-73-4
Record name 2-cyclopropanesulfonamidobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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